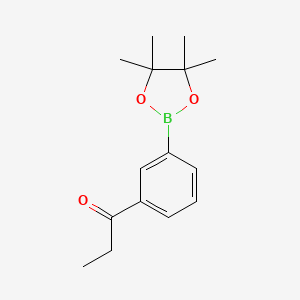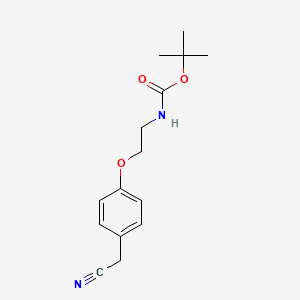
tert-Butyl (2-(4-(cyanomethyl)phenoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate is an organic compound with a complex structure that includes a tert-butyl carbamate group, a phenoxy group, and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-[4-(cyanomethyl)phenoxy]ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanomethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized compounds .
Biology
In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways. Its unique structure allows it to interact with specific enzymes and proteins .
Medicine
In medicinal chemistry, tert-butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate is explored for its potential therapeutic properties. It is investigated as a potential drug candidate for treating various diseases due to its ability to modulate biological targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-cyanoethyl)carbamate
- tert-Butyl (2-hydroxyethyl)carbamate
- tert-Butyl methyl (2-methylamino)ethylcarbamate
Uniqueness
tert-Butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of the cyanomethyl group allows for unique substitution reactions, while the phenoxy group provides additional stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-(cyanomethyl)phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)17-10-11-19-13-6-4-12(5-7-13)8-9-16/h4-7H,8,10-11H2,1-3H3,(H,17,18) |
InChI Key |
RPWQLWYRWDZSQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


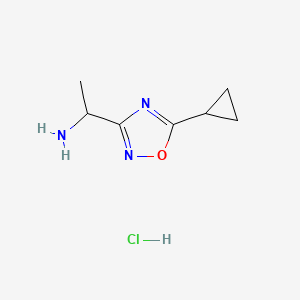
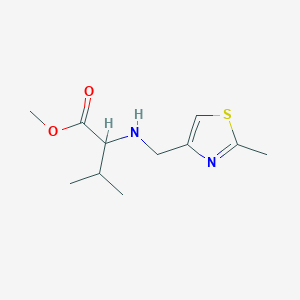

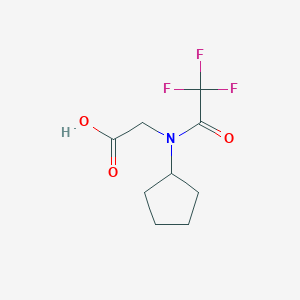
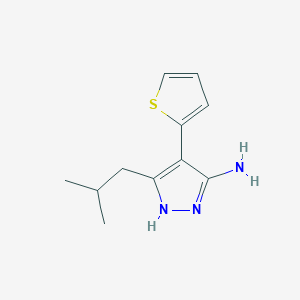

![rac-2-[(3R,4R)-1-(ethanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13513077.png)


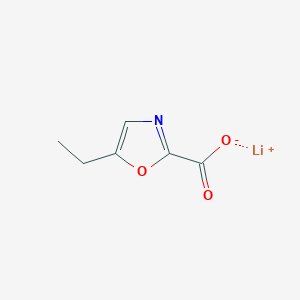

![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13513123.png)
